
2-(Dimethylamino)-7-fluoro-1,3-benzoxazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-7-fluoro-1,3-benzoxazole-5-carboxylic acid is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of a dimethylamino group, a fluorine atom, and a carboxylic acid group attached to the benzoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-7-fluoro-1,3-benzoxazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Dimethylation: The dimethylamino group can be introduced by reacting the intermediate with dimethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(Dimethylamino)-7-fluoro-1,3-benzoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Esterification: Ester derivatives with alkyl or aryl groups attached to the carboxylic acid.
科学研究应用
2-(Dimethylamino)-7-fluoro-1,3-benzoxazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom, which can enhance fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 2-(Dimethylamino)-7-fluoro-1,3-benzoxazole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the dimethylamino group and fluorine atom can influence its binding affinity and specificity towards these targets. Additionally, the carboxylic acid group may facilitate interactions with proteins or other biomolecules through hydrogen bonding or ionic interactions.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
7-Fluoro-1,3-benzoxazole-5-carboxylic acid: Lacks the dimethylamino group, which may affect its reactivity and applications.
2-(Dimethylamino)-7-chloro-1,3-benzoxazole-5-carboxylic acid: Contains a chlorine atom instead of fluorine, which may alter its chemical behavior and interactions.
Uniqueness
2-(Dimethylamino)-7-fluoro-1,3-benzoxazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the fluorine atom enhances its stability and reactivity, while the dimethylamino group can influence its solubility and binding interactions. These features make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C10H9FN2O3 |
|---|---|
分子量 |
224.19 g/mol |
IUPAC 名称 |
2-(dimethylamino)-7-fluoro-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9FN2O3/c1-13(2)10-12-7-4-5(9(14)15)3-6(11)8(7)16-10/h3-4H,1-2H3,(H,14,15) |
InChI 键 |
QBYQVZBZOAIOQB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC2=C(O1)C(=CC(=C2)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


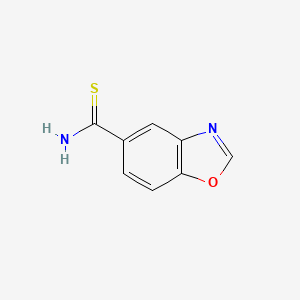
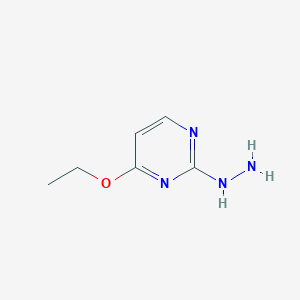
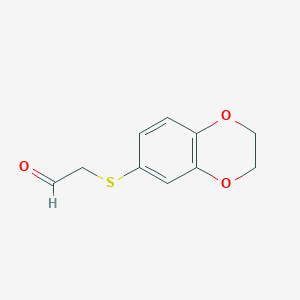
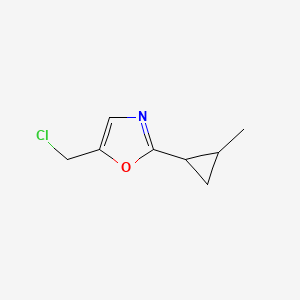
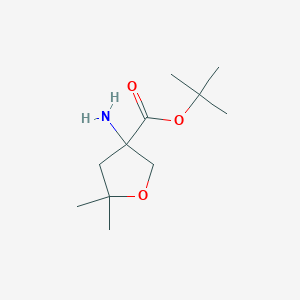
![Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13216725.png)
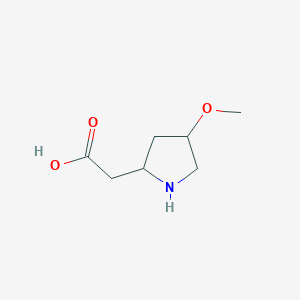
![2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine](/img/structure/B13216740.png)

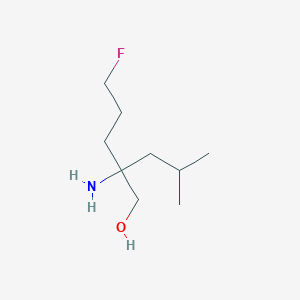


![1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13216777.png)
![tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B13216790.png)
